Basicity and Steric Hindrance: pKa Comparison of TAD vs. 2,2,6,6-Tetramethylpiperidine (TMP)
The basicity of the ring nitrogen in 4-Amino-2,2,6,6-tetramethylpiperidine (TAD) is measurably lower than that of its non-aminated counterpart, 2,2,6,6-tetramethylpiperidine (TMP). This difference, quantified by the pKa of the conjugate acid, is critical for designing selective reactions at the 4-amino group without unwanted protonation or interference from the ring nitrogen. The predicted pKa of TAD is 10.83 [1], while the established pKa of TMP is 11.07 [2].
| Evidence Dimension | Basicity of the piperidine ring nitrogen (conjugate acid pKa) |
|---|---|
| Target Compound Data | pKa = 10.83 ± 0.10 (predicted) |
| Comparator Or Baseline | 2,2,6,6-Tetramethylpiperidine (TMP), pKa = 11.07 at 25°C |
| Quantified Difference | ΔpKa ≈ -0.24 |
| Conditions | Aqueous solution, 25°C (predicted value for TAD; experimentally confirmed for TMP) |
Why This Matters
The reduced basicity of TAD's ring nitrogen, driven by the electron-withdrawing effect of the 4-amino substituent, ensures that reactions intended for the primary amine handle are less likely to be complicated by competing reactivity or protonation states at the ring site, a critical factor in synthetic selectivity.
- [1] Chemhome123. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine (CAS#: 36768-62-4) - Property Data. View Source
- [2] DBpedia. (n.d.). About: 2,2,6,6-Tetramethylpiperidine. View Source
